3-Bromo-6-fluoro-2-hydroxybenzaldehyde
Description
Overview of Aromatic Aldehydes and Halogenation Significance in Chemical Research
Aromatic aldehydes are a class of organic compounds characterized by an aldehyde group (–CHO) attached to an aromatic ring. Benzaldehyde (B42025), the simplest of these, is a foundational molecule from which a vast array of derivatives is synthesized. These compounds are pivotal intermediates in the chemical industry, finding use in the production of pharmaceuticals, agrochemicals, dyes, and fragrances. acs.orgchemicalbook.com The reactivity of the aldehyde group, coupled with the stability of the aromatic ring, makes them versatile synthons for complex molecular construction. researchgate.net
Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental transformation in organic synthesis. researchgate.net When applied to aromatic aldehydes, halogenation significantly modifies the compound's chemical and physical properties. acs.org Halogens are electronegative and exert a strong inductive electron-withdrawing effect, which can increase the acidity of nearby protons and influence the reactivity of the aldehyde group. libretexts.org Furthermore, the introduction of halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, a strategy frequently employed in medicinal chemistry to enhance the potency and pharmacokinetic profiles of drug candidates. mdpi.comresearchgate.net
Structural Classification of 3-Bromo-6-fluoro-2-hydroxybenzaldehyde within Substituted Salicylaldehydes
This compound belongs to the family of substituted salicylaldehydes. Salicylaldehyde (B1680747), or 2-hydroxybenzaldehyde, is an aromatic aldehyde that also contains a hydroxyl (-OH) group at the ortho position relative to the aldehyde. wikipedia.org This specific arrangement allows for intramolecular hydrogen bonding between the hydroxyl proton and the aldehyde's carbonyl oxygen, which influences its physical properties and reactivity. nih.gov
The compound in focus is a polysubstituted derivative of this parent structure. Its classification is based on the specific substituents attached to the benzene (B151609) ring:
A Bromo Group (-Br) at position 3.
A Fluoro Group (-F) at position 6.
A Hydroxyl Group (-OH) at position 2.
An Aldehyde Group (-CHO) at position 1.
Therefore, it is precisely classified as a dihalogenated salicylaldehyde. The presence and specific locations of the bromine and fluorine atoms are critical to its unique chemical identity and reactivity profile compared to other substituted salicylaldehydes.
Below is a table detailing the chemical properties of this compound.
| Property | Value |
| CAS Number | 199287-82-6 |
| Molecular Formula | C₇H₄BrFO₂ |
| Molecular Weight | 219.01 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3-Bromo-6-fluorosalicylaldehyde |
| Physical Form | Solid |
Data sourced from available chemical supplier information. bldpharm.com
Historical Context and Emerging Research Trajectories of Related Halogenated Hydroxybenzaldehydes
The synthesis of halogenated organic compounds dates back to the 19th century, with their commercial production expanding significantly in the 20th century for applications ranging from pesticides to flame retardants. google.com The synthesis of salicylaldehyde derivatives, in particular, has been a subject of interest for well over a century, with foundational methods like the Reimer-Tiemann reaction (treatment of a phenol (B47542) with chloroform (B151607) in a basic solution) providing a classical route to these structures. wikipedia.orgbyjus.com
Modern synthetic chemistry has evolved to allow for more precise and regioselective halogenation and formylation reactions, enabling the creation of complex polysubstituted salicylaldehydes like this compound. google.com
Emerging research trajectories for halogenated hydroxybenzaldehydes are diverse and impactful:
Medicinal Chemistry: These compounds are valuable precursors for synthesizing biologically active molecules, including potential anticancer and antimicrobial agents. The halogen substituents are known to enhance cytotoxic activity in certain molecular frameworks. nih.govmdpi.com
Coordination Chemistry: Salicylaldehyde derivatives are widely used to form Schiff base ligands, which can coordinate with various metal ions. The resulting metal complexes have applications in catalysis and materials science. The intrinsic therapeutic potential of halogenated salicylaldehyde ligands is also an area of active investigation. nih.govmdpi.com
Materials Science: Functionalized salicylaldehydes are used to synthesize fluorescent probes and other advanced materials. Their unique electronic properties, modulated by halogen substitution, are of significant interest.
The Role of this compound as a Bifunctional Scaffold in Organic Synthesis
In organic synthesis, a bifunctional molecule contains two distinct reactive sites or functional groups. bowen.edu.ngwikipedia.org This characteristic allows the molecule to serve as a versatile "scaffold" or "building block," enabling the stepwise or simultaneous formation of multiple chemical bonds to construct more complex structures. iupac.orgresearchgate.net
This compound is an excellent example of a bifunctional scaffold due to the presence of multiple reactive functional groups:
The Aldehyde Group (-CHO): This group readily undergoes nucleophilic addition and condensation reactions. A prominent example is its reaction with primary amines to form Schiff bases (imines), a cornerstone reaction in the synthesis of metal-coordinating ligands. nih.govresearchgate.net It can also participate in reactions like Knoevenagel and aldol (B89426) condensations. beilstein-journals.org
The Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which can then act as a nucleophile in ether synthesis (e.g., Williamson ether synthesis). It also directs electrophilic aromatic substitution.
The Bromo and Fluoro Groups (-Br, -F): The carbon-bromine bond can participate in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This makes the bromine atom a key site for molecular elaboration.
The combination of these reactive sites allows synthetic chemists to use this compound as a versatile starting material. For instance, the aldehyde can be used to form a Schiff base complex with a metal, while the bromo group remains available for a subsequent cross-coupling reaction, enabling the synthesis of complex, multifunctional molecules from a single, well-defined starting material. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWSNYZORFNMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 3 Bromo 6 Fluoro 2 Hydroxybenzaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group (-CHO) is a key site for nucleophilic addition and redox reactions. Its reactivity is modulated by the electronic effects of the bromine, fluorine, and hydroxyl substituents on the benzene (B151609) ring.
Nucleophilic Addition Reactions and Their Stereochemical Control
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for important carbon-carbon bond-forming reactions.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. For 3-Bromo-6-fluoro-2-hydroxybenzaldehyde, this reaction is expected to proceed readily, yielding α,β-unsaturated products. The reaction is typically catalyzed by bases like piperidine (B6355638) or proceeds under solvent-free conditions. acs.orgwikipedia.org The presence of the ortho-hydroxyl group can influence the reaction, potentially leading to the formation of coumarin (B35378) derivatives through a subsequent intramolecular cyclization. researchgate.net
Wittig Reaction: The Wittig reaction provides a versatile method for converting aldehydes into alkenes. acs.orgresearchgate.net The reaction of this compound with a phosphorus ylide (a Wittig reagent) would lead to the formation of a substituted styrene (B11656) derivative. The stereoselectivity of the Wittig reaction (i.e., the ratio of E/Z isomers) is influenced by the nature of the ylide and the reaction conditions. researchgate.netacs.orgresearchgate.net For semi-stabilized ylides, a mixture of isomers is often obtained. acs.org
| Reaction | Reagent/Catalyst | Product Type | Key Features |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, diethyl malonate), weak base (e.g., piperidine) | α,β-Unsaturated carbonyl compounds or coumarin derivatives | C-C bond formation; potential for subsequent cyclization. |
| Wittig Reaction | Phosphorus ylide (e.g., Ph3P=CHR) | Alkenes (substituted styrenes) | C=C bond formation; stereoselectivity depends on ylide and conditions. |
This table provides a summary of expected nucleophilic addition reactions based on the general reactivity of substituted benzaldehydes.
The stereochemical outcome of nucleophilic additions to the aldehyde can be influenced by the presence of the ortho-hydroxyl group, which can participate in hydrogen bonding with the incoming nucleophile or catalyst, potentially directing the approach of the reagent and influencing the stereochemistry of the product. libretexts.org
Oxidation Pathways to Carboxylic Acid Derivatives
The aldehyde group can be readily oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. The kinetics and mechanism of such oxidations are often dependent on the substituents present on the aromatic ring. acs.orgresearchgate.netlookchem.comsphinxsai.com For this compound, the product of oxidation would be 3-bromo-6-fluoro-2-hydroxybenzoic acid.
Common oxidizing agents for this transformation include:
Potassium permanganate (B83412) (KMnO₄)
Chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC)
Hydrogen peroxide (H₂O₂)
The reaction conditions are generally mild to avoid unwanted side reactions. The presence of the phenolic hydroxyl group might require protection prior to oxidation, depending on the chosen oxidant, to prevent its oxidation. However, selective oxidation of the aldehyde in the presence of a phenol (B47542) is often achievable.
Reduction Reactions to Corresponding Alcohols
The aldehyde group can be reduced to a primary alcohol, yielding (3-bromo-6-fluoro-2-hydroxyphenyl)methanol. This transformation can be achieved using a variety of reducing agents.
Common Reducing Agents:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent for aldehydes and ketones.
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, which would also reduce other functional groups if present.
Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pd, Pt, Ni).
Chemoselective reduction of the aldehyde in the presence of other potentially reducible groups is a key consideration in synthetic design. orientjchem.orgrsc.orgtcichemicals.com For a molecule like this compound, NaBH₄ is often a suitable choice due to its selectivity for the carbonyl group.
| Transformation | Reagent | Product Functional Group |
| Oxidation | KMnO₄, PCC, H₂O₂ | Carboxylic acid |
| Reduction | NaBH₄, LiAlH₄, H₂/catalyst | Primary alcohol |
This table summarizes the expected redox reactions of the aldehyde moiety.
Chemistry of the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) significantly influences the reactivity of the aromatic ring and can itself participate in various reactions.
Acid-Base Properties and Anion Formation
Phenols are weakly acidic due to the resonance stabilization of the corresponding phenoxide anion. vanderbilt.edupharmaguideline.com The acidity of this compound is influenced by the electron-withdrawing inductive effects of the bromine and fluorine atoms, which are expected to increase its acidity compared to phenol itself. vanderbilt.edulibretexts.org
Treatment with a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), will deprotonate the hydroxyl group to form the corresponding phenoxide anion. This anion is a more potent nucleophile than the neutral phenol and plays a crucial role in subsequent reactions.
Electrophilic Substitution on the Activated Ring Positions
The hydroxyl group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. libretexts.orgpressbooks.pubfiveable.melumenlearning.comunizin.orgchemistrysteps.commlsu.ac.inbyjus.comwebsite-files.comlibretexts.org This means that it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself.
In this compound, the positions on the aromatic ring are already substituted. The directing effects of the existing substituents (hydroxyl, bromo, and fluoro) will collectively determine the position of any further electrophilic attack. The hydroxyl group is a powerful activating group, while the halogens are deactivating but also ortho-, para-directing. pressbooks.pub The aldehyde group is a deactivating and meta-directing group. unizin.org
Given the strong activating and directing effect of the hydroxyl group, any further electrophilic substitution would be expected to occur at the positions ortho or para to it, if sterically accessible and not already occupied. However, the existing substitution pattern makes further electrophilic substitution on the ring challenging and likely to require forcing conditions.
Intramolecular Hydrogen Bonding Dynamics and Spectroscopic Manifestations
The molecular structure of this compound, like other ortho-hydroxybenzaldehydes, features a significant intramolecular hydrogen bond between the hydrogen atom of the phenolic hydroxyl group (-OH) and the oxygen atom of the adjacent aldehyde group (-CHO). This interaction results in the formation of a stable, quasi-aromatic, six-membered ring, which profoundly influences the molecule's chemical and physical properties. The planarity of the molecule, a common feature in salicylaldehyde (B1680747) derivatives, facilitates this hydrogen bonding. nih.gov
The strength of this hydrogen bond is modulated by the electronic effects of the other substituents on the aromatic ring, namely the bromine and fluorine atoms. Both halogens exert a strong electron-withdrawing inductive effect (-I), while their resonance effect (+R) is weaker. The fluorine atom at position 6 and the bromine atom at position 3 both decrease the electron density on the aromatic ring. This enhances the acidity of the phenolic proton, thereby strengthening the O-H···O=C hydrogen bond. This type of interaction is a subject of extensive study, often referred to as a Resonance-Assisted Hydrogen Bond (RAHB). nih.gov
The presence and characteristics of this intramolecular hydrogen bond are readily observable through various spectroscopic techniques.
¹H NMR Spectroscopy: The proton of the hydroxyl group involved in the intramolecular hydrogen bond exhibits a characteristic downfield chemical shift, typically appearing in the range of δ 10-13 ppm. This significant deshielding is a direct consequence of the proton's involvement in the hydrogen bond, which reduces the electron density around it.
Infrared (IR) Spectroscopy: In the absence of hydrogen bonding, the O-H stretching vibration of a phenolic group typically appears as a sharp band around 3600 cm⁻¹. However, due to strong intramolecular hydrogen bonding, this band in this compound is expected to be significantly broadened and shifted to a much lower frequency, often in the 3200-2500 cm⁻¹ region. This shift indicates a weakening of the O-H covalent bond as a result of the interaction with the aldehyde oxygen.
UV-Visible Spectroscopy: The intramolecular hydrogen bond can influence the electronic transitions within the molecule. The formation of the chelated ring system can lead to shifts in the absorption maxima (λ_max) compared to isomers where such bonding is not possible.
| Spectroscopic Technique | Observed Feature | Typical Range/Value | Interpretation |
|---|---|---|---|
| ¹H NMR | Chemical Shift of Phenolic Proton (δ OH) | 10–13 ppm | Strong deshielding due to involvement in H-bond. |
| IR Spectroscopy | O-H Stretching Frequency (ν O-H) | 3200–2500 cm⁻¹ (broad) | Significant shift to lower wavenumber, indicating a weakened O-H bond. |
| ¹³C NMR | Chemical Shift of Carbonyl Carbon (δ C=O) | Slightly downfield | Polarization of the C=O bond due to interaction with the acidic proton. |
Reactivity of the Aromatic Halogen Atoms
The this compound molecule possesses two different halogen substituents, bromine and fluorine, attached to the aromatic ring. Their reactivity is distinct, particularly in two major classes of aromatic reactions: transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. A key principle governing these reactions is the relative reactivity of carbon-halogen bonds, which generally follows the order C–I > C–Br > C–Cl >> C–F. The bond dissociation energy for the C-F bond is significantly higher than for the C-Br bond, making the C-F bond much less susceptible to oxidative addition by a low-valent metal catalyst (typically palladium). Consequently, this compound can undergo selective cross-coupling reactions at the C-Br position, leaving the C-F bond intact. rsc.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov It is highly efficient for forming biaryl structures. For this compound, this reaction would selectively replace the bromine atom, providing access to a wide range of 3-aryl-6-fluoro-2-hydroxybenzaldehydes.
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgresearchgate.net This method would selectively transform the bromo-substituted position into an alkynyl derivative, a valuable transformation in the synthesis of complex organic materials and natural products. nih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene. organic-chemistry.org This allows for the introduction of vinyl groups at the C-3 position of the benzaldehyde (B42025) ring, with the C-F bond remaining unreactive under typical conditions. researchgate.net
| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., K₂CO₃, Cs₂CO₃) | 3-Aryl-6-fluoro-2-hydroxybenzaldehyde |
| Sonogashira | R-C≡C-H | Pd(PPh₃)₂Cl₂, CuI, Amine Base (e.g., Et₃N) | 3-Alkynyl-6-fluoro-2-hydroxybenzaldehyde |
| Heck | H₂C=CHR' | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 3-Alkenyl-6-fluoro-2-hydroxybenzaldehyde |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike cross-coupling, SNAr reactivity is governed by the polarization of the carbon-halogen bond and the stability of the intermediate Meisenheimer complex. The reaction is strongly favored by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org
In this compound, the strongly electron-withdrawing aldehyde group (-CHO) is ortho to the fluorine atom and meta to the bromine atom. The fluorine atom is also para to the bromine atom.
Reactivity of the C-F Bond: The fluorine atom at C-6 is activated towards SNAr by the ortho aldehyde group. Fluorine is highly electronegative, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. Furthermore, the intermediate negative charge in the Meisenheimer complex is effectively stabilized by resonance delocalization onto the oxygen atom of the aldehyde group.
Reactivity of the C-Br Bond: The bromine atom at C-3 is activated by the fluorine atom at the para position. However, the activation by a halogen is significantly weaker than by a nitro or aldehyde group. The aldehyde group is meta to the bromine, and therefore cannot directly stabilize the Meisenheimer complex through resonance.
Given these factors, the C-F bond is predicted to be significantly more reactive towards nucleophiles than the C-Br bond in an SNAr reaction. Strong nucleophiles like alkoxides, amines, or thiolates would preferentially displace the fluoride (B91410) ion.
Interplay of Substituent Effects on Overall Molecular Reactivity
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (R) | Overall Effect on Ring Electron Density |
|---|---|---|---|---|
| -OH | 2 | Weakly Withdrawing | Strongly Donating (+R) | Activating (Ortho, Para Director) |
| -CHO | 1 | Strongly Withdrawing | Strongly Withdrawing (-R) | Deactivating (Meta Director) |
| -Br | 3 | Moderately Withdrawing | Weakly Donating (+R) | Deactivating (Ortho, Para Director) |
| -F | 6 | Strongly Withdrawing | Weakly Donating (+R) | Deactivating (Ortho, Para Director) |
This combination of effects leads to specific and predictable reactivity patterns:
Acidity and Hydrogen Bonding: The strong -I effects of the -CHO, -Br, and -F groups increase the acidity of the phenolic proton, leading to a robust intramolecular hydrogen bond as discussed in section 3.2.3.
Aldehyde Reactivity: The aldehyde group is the primary site for nucleophilic addition. Its electrophilicity is enhanced by the electron-withdrawing halogen substituents, making it highly reactive towards nucleophiles like amines (to form Schiff bases), organometallics, and reducing agents.
Dichotomy in Halogen Reactivity: The molecule exhibits a clear dichotomy in the reactivity of its halogen atoms.
For electrophilic reagents (such as a palladium catalyst in cross-coupling), the weaker C-Br bond is the preferred site of reaction. The C-F bond is largely inert.
For nucleophilic reagents (in SNAr reactions), the C-F bond is the preferred site of reaction. Its reactivity is enhanced by the powerful electron-withdrawing aldehyde group in the ortho position, which stabilizes the key reaction intermediate.
This differential reactivity allows for the selective functionalization of this compound, making it a versatile building block in synthetic chemistry. One can first perform a palladium-catalyzed cross-coupling at the C-Br position and subsequently carry out a nucleophilic aromatic substitution at the C-F position, or vice versa, enabling the controlled and stepwise construction of complex, highly substituted aromatic compounds.
Structure Property Relationships and Molecular Interactions of 3 Bromo 6 Fluoro 2 Hydroxybenzaldehyde
Crystallographic Investigations and Solid-State Architectures (Inferred from related compounds)
The solid-state structure of substituted 2-hydroxybenzaldehydes is governed by a sophisticated network of non-covalent interactions. By examining analogs such as 3-Bromo-2-hydroxybenzaldehyde (B158676), we can infer the likely structural characteristics of 3-Bromo-6-fluoro-2-hydroxybenzaldehyde.
Analysis of Crystal Packing Motifs and Hydrogen Bonding Networks
A dominant feature in the crystal structure of salicylaldehyde (B1680747) derivatives is a strong intramolecular O—H⋯O hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen. nih.govnih.gov This interaction creates a stable six-membered ring, enforcing a planar conformation of this functional group arrangement. In the closely related compound 3-Bromo-2-hydroxybenzaldehyde, this intramolecular hydrogen bond is characterized by an O···O distance of 2.6364 (16) Å and an O—H⋯O angle of 154 (2)°. nih.gov It is highly probable that this compound exhibits a similar, strong intramolecular hydrogen bond, which would be a primary determinant of its molecular conformation.
| Compound | Interaction Type | D-H···A | D···A Distance (Å) | D-H···A Angle (°) | Reference |
|---|---|---|---|---|---|
| 3-Bromo-2-hydroxybenzaldehyde | Intramolecular | O—H···O | 2.6364 (16) | 154 (2) | nih.gov |
| 3-(Chloromethyl)-2-hydroxybenzaldehyde | Intramolecular | O—H···O | Not specified | Not specified | nih.gov |
| 3-Hydroxybenzaldehyde | Intermolecular | O—H···O | 2.719 (3) | Not specified | nih.gov |
Identification of Halogen Bonding and Other Non-Covalent Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. wikipedia.org In the crystal structure of 3-Bromo-2-hydroxybenzaldehyde, the packing is influenced by weak intermolecular C—H⋯Br interactions, with an H⋯Br distance of 3.05 Å. nih.gov
Evaluation of Pi-Stacking Interactions in the Solid State
Aromatic rings in crystal structures often engage in π-stacking interactions, which are crucial for stabilizing the solid-state architecture. In the case of 3-Bromo-2-hydroxybenzaldehyde, the crystal structure reveals offset face-to-face π-stacking, forming chains of molecules. nih.gov This interaction is characterized by a centroid-to-centroid distance of 3.752 (1) Å and a dihedral angle between the planes of the overlapping molecules of 5.30 (6)°. nih.gov It is reasonable to infer that the aromatic ring of this compound would also participate in similar π-stacking interactions. The electron-withdrawing nature of the fluorine and bromine substituents would modulate the quadrupole moment of the aromatic ring, potentially influencing the geometry and strength of these π-stacking motifs.
| Parameter | Value |
|---|---|
| Interaction Type | Offset Face-to-Face |
| Centroid-to-Centroid Distance | 3.752 (1) Å |
| Dihedral Angle Between Planes | 5.30 (6)° |
| Ring Offsets | 1.381 (2) Å and 1.697 (2) Å |
Conformational Analysis and Molecular Flexibility in Solution and Gas Phase
The conformational landscape of this compound is largely dictated by the powerful intramolecular O—H⋯O hydrogen bond. This interaction effectively locks the aldehyde and hydroxyl groups in a planar, coplanar arrangement with the benzene (B151609) ring. This severely restricts the rotational freedom around the C—C(HO) and C—C(O) bonds, making the molecule relatively rigid.
Studies on related compounds, such as 2-fluorobenzaldehyde, have investigated the conformational isomerism between cis and trans forms (relative orientation of the C=O bond and the ortho-substituent). rsc.org For this compound, the presence of the ortho-hydroxyl group and the resulting intramolecular hydrogen bond strongly favors the conformer where the hydroxyl proton is directed toward the aldehyde oxygen, creating a stable, planar system. Any significant deviation from this planarity would require breaking this energetically favorable hydrogen bond, suggesting that this conformation would be overwhelmingly dominant in both solution and the gas phase.
Electronic Structure and Aromaticity Probes (e.g., NMR Chemical Shifts, UV-Vis Absorption)
The electronic properties of this compound are a direct consequence of its pattern of substitution on the benzene ring.
NMR Chemical Shifts
While a definitive, published NMR spectrum for this compound is not available, the expected chemical shifts can be inferred from known substituent effects and data from analogous compounds. chemicalbook.comchemicalbook.com
¹H NMR: The aldehyde proton (CHO) is expected to resonate significantly downfield, typically in the range of 9.5-10.5 ppm. The phenolic proton (OH), being part of a strong intramolecular hydrogen bond, would be highly deshielded, appearing as a broad singlet at a chemical shift likely greater than 11 ppm. The aromatic protons would appear as complex multiplets, with their specific shifts determined by the combined electronic effects of the bromo, fluoro, hydroxyl, and aldehyde groups.
¹³C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal, expected around 190-195 ppm. The aromatic carbons would resonate in the typical 110-160 ppm range, with the carbon attached to the oxygen (C-OH) being the most deshielded among them.
| Proton | Expected Chemical Shift Range (ppm) | Rationale |
|---|---|---|
| Aldehyde (-CHO) | 9.5 - 10.5 | Characteristic of aromatic aldehydes. |
| Hydroxyl (-OH) | > 11.0 | Deshielded due to strong intramolecular H-bonding. |
| Aromatic (Ar-H) | 6.5 - 8.0 | Complex pattern influenced by multiple substituents. |
UV-Vis Absorption
The UV-Vis spectrum of an aromatic aldehyde is characterized by absorptions arising from π→π* and n→π* electronic transitions. For the parent compound, salicylaldehyde (2-hydroxybenzaldehyde), characteristic absorption maxima are observed. nist.gov The introduction of bromine and fluorine atoms, which act as auxochromes, is expected to cause a bathochromic (red) shift in these absorption maxima. This is due to the extension of the conjugated π-system by the lone pair electrons on the halogens. Therefore, this compound would likely absorb light at slightly longer wavelengths compared to salicylaldehyde.
| Compound | λmax (nm) | Transition Type (Inferred) | Reference |
|---|---|---|---|
| Salicylaldehyde | ~255, 325 | π→π | nist.gov |
| This compound | >255, >325 | π→π | Inferred |
Applications in Advanced Organic Synthesis and Methodology Development
Utilization as a Versatile Building Block for Complex Molecule Construction
3-Bromo-6-fluoro-2-hydroxybenzaldehyde serves as a fundamental starting material in multi-step synthetic pathways aimed at producing complex organic molecules, particularly those with potential pharmaceutical applications. Its utility is prominently documented in patent literature, where it is employed as a key intermediate in the synthesis of novel therapeutic agents.
For instance, the compound is a cited reactant in the synthesis of N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran (B95107) carboxamides, which are investigated as modulators of sodium channels. google.comgoogle.com In these synthetic sequences, the aldehyde functionality of this compound is typically the primary site of reaction, participating in transformations that build out the final complex structure. One documented reaction involves the treatment of this compound with hydrogen peroxide in a basic solution, a process that modifies the aldehyde or hydroxyl group as a step towards the final target molecule. google.comgoogle.com
Another application demonstrates its role in preparing other complex amide compounds with potential biological activity. google.com The presence of the bromo and fluoro substituents on the aromatic ring also offers opportunities for further functionalization through various cross-coupling reactions, although specific examples for this exact molecule are not extensively detailed in peer-reviewed literature. The combination of its reactive sites makes it a valuable component for generating structural diversity in new chemical entities.
Detailed Research Findings:
| Application | Role of this compound | Resulting Compound Class | Reference |
| Pharmaceutical Synthesis | Reactant/Intermediate | N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides | google.com, google.com |
| Organic Synthesis | Reactant/Intermediate | Amide Compounds | google.com |
Synthesis of Novel Heterocyclic Systems
There is no specific information in the surveyed scientific literature that documents the direct application of this compound as a precursor for the synthesis of indazoles or isoquinoline (B145761) derivatives.
Precursor for Chiral Auxiliary and Ligand Synthesis
No specific research findings were identified that describe the use of this compound as a precursor for the synthesis of chiral auxiliaries or ligands.
Development of High-Throughput Synthesis and Combinatorial Library Generation
The application of this compound in the context of high-throughput synthesis or the generation of combinatorial libraries is not documented in the available scientific literature.
Role in Medicinal Chemistry Research and Biological Probe Development
Scaffold Design for Structure-Activity Relationship (SAR) Studies
The molecular framework of 3-Bromo-6-fluoro-2-hydroxybenzaldehyde serves as a valuable starting point for Structure-Activity Relationship (SAR) studies. SAR analysis is a critical component of drug discovery that systematically explores how modifications to a molecule's structure affect its biological activity. oncodesign-services.com The presence of multiple functional groups on the benzaldehyde (B42025) ring allows for systematic modifications to probe the key structural features required for interaction with a biological target.
The bromine and fluorine atoms, as well as the hydroxyl and aldehyde groups, can be chemically altered to generate a library of related compounds. For instance, the aldehyde group is a key functional group that can be readily converted into other functionalities, such as imines (Schiff bases), alcohols, or carboxylic acids. The phenolic hydroxyl group can be etherified or esterified. The halogen substituents can be replaced or their positions altered to investigate their influence on the compound's electronic properties, lipophilicity, and steric profile.
By synthesizing and evaluating a series of these derivatives, researchers can identify the structural modifications that lead to enhanced potency, selectivity, and favorable pharmacokinetic properties. This systematic approach helps in the rational design of more effective therapeutic agents. While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles of SAR are widely applied to substituted benzaldehydes in drug design. nih.govnih.govnih.gov
Table 1: Potential Modifications of this compound for SAR Studies
| Functional Group | Position | Potential Modifications | Purpose in SAR Studies |
|---|---|---|---|
| Aldehyde | 2 | Conversion to Schiff base, alcohol, carboxylic acid, etc. | Explore the importance of the carbonyl group for biological activity. |
| Hydroxyl | 1 | Etherification, esterification | Investigate the role of the phenolic hydroxyl group in target binding. |
| Bromo | 3 | Replacement with other halogens or functional groups | Determine the effect of halogen substitution on potency and selectivity. |
Synthesis of Potential Drug Candidates and Bioactive Molecules
The this compound scaffold is a precursor for the synthesis of a diverse range of bioactive molecules. Its derivatives have been explored for various therapeutic applications, with a notable emphasis on anticancer and neuroprotective activities, often inferred from the biological profiles of structurally related compounds.
While direct studies on the anti-cancer activity of this compound derivatives are limited, extensive research on halogenated salicylaldehyde-based Schiff bases and their metal complexes suggests potential in this area. tandfonline.com The halogen atoms can enhance the biological activity and bioavailability of drugs. rsc.org Specifically, bromine-containing salicylaldehyde (B1680747) derivatives have been shown to impart high cytotoxicity to cancer cells. nih.gov
Schiff bases synthesized from 5-bromosalicylaldehyde (B98134) have demonstrated unique biological activity and are considered for the design of low-toxicity and effective anti-tumor drugs. google.com Furthermore, ruthenium(II) complexes incorporating halogenated salicylaldehyde ligands, including 3-bromo-5-chlorosalicylaldehyde and 3,5-dibromosalicylaldehyde, have shown enhanced cytotoxicity against human cancer cells. nih.govmdpi.com These findings suggest that Schiff bases and metal complexes derived from this compound could exhibit promising anti-cancer properties.
Table 2: Examples of Related Halogenated Salicylaldehyde Derivatives with Anticancer Activity
| Compound Type | Salicylaldehyde Derivative | Cancer Cell Lines | Reported Activity |
|---|---|---|---|
| Schiff Base | 5-Bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol (B94268) Schiff base | Not specified | Proposed as an anticancer drug. google.com |
| Ruthenium(II) Complex | {Δ/Λ-[Ru(bpy)2(3,5-dibromosalicylaldehyde)]BF4} | Human cancer cells | Enhanced cytotoxicity. nih.gov |
| Ruthenium(II) Complex | {Δ/Λ-[Ru(bpy)2(3-bromo-5-chlorosalicylaldehyde)]BF4} | Human cancer cells | Enhanced cytotoxicity. nih.gov |
The potential for neuroprotective applications of this compound derivatives can be inferred from studies on similar structures. For instance, Salicylaldehyde Benzoylhydrazone (SBH), a Schiff base of salicylaldehyde, has been shown to protect against ferroptosis, a form of cell death implicated in neurodegenerative diseases. nih.gov SBH acts as an anti-ferroptotic agent and can alleviate the neurotoxic consequences of iron overload. nih.gov This suggests that Schiff bases derived from this compound could also possess neuroprotective properties, potentially through similar mechanisms of action.
Development of Biological Probes and Imaging Agents
The structural characteristics of this compound also make it a candidate for the development of biological probes and imaging agents. These tools are essential for visualizing and understanding complex biological processes at the molecular level.
Salicylaldehyde derivatives are known to be effective fluorophores and have been utilized in the design of fluorescent probes for cellular imaging. semanticscholar.org These probes can be designed to detect specific analytes, such as metal ions or reactive oxygen species, with high sensitivity and selectivity. nih.gov The fluorescence properties of these probes can be modulated by the substituents on the salicylaldehyde ring. While specific fluorescent probes based on this compound have not been detailed in the literature, the general principles of probe design suggest its potential utility. The electron-withdrawing nature of the bromo and fluoro substituents could influence the photophysical properties of derived fluorophores, potentially leading to probes with desirable characteristics such as large Stokes shifts, which are beneficial for imaging applications. frontiersin.org
Radiolabeled molecules, or pharmacological tracers, are crucial for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov These techniques allow for the quantitative in vivo imaging of biological processes. Phenolic compounds are amenable to radiolabeling with various isotopes. uchicago.eduacs.org Strategies for incorporating positron-emitting radionuclides, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into small molecules are well-established. mdpi.comaustinpublishinggroup.com Given its phenolic nature, this compound could potentially be radiolabeled to create PET tracers. For example, the hydroxyl group could be a site for radiolabeling, or one of the halogen atoms could be replaced with a radioactive isotope. Such radiolabeled derivatives could be used to study the pharmacokinetics and biodistribution of drugs derived from this scaffold.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Salicylaldehyde |
| 5-Bromosalicylaldehyde |
| 3-Bromo-5-chlorosalicylaldehyde |
| 3,5-Dibromosalicylaldehyde |
| Salicylaldehyde Benzoylhydrazone |
| {Δ/Λ-[Ru(bpy)2(3,5-dibromosalicylaldehyde)]BF4} |
| {Δ/Λ-[Ru(bpy)2(3-bromo-5-chlorosalicylaldehyde)]BF4} |
Preparation of Ligands for Metal Coordination in Biological Systems
This compound serves as a valuable precursor in the synthesis of specialized ligands intended for the coordination of metal ions within biological contexts. Its structural framework, which is a derivative of salicylaldehyde, is particularly suited for the creation of Schiff base ligands. These ligands are synthesized through a condensation reaction between the aldehyde group of this compound and the primary amino group of various substrates, such as amino acids, peptides, or other biologically relevant amines.
The resulting Schiff base ligands are characterized by the presence of an azomethine or imine group (-C=N-). This group, along with the hydroxyl (-OH) group on the aromatic ring, provides excellent coordination sites for a wide array of transition metal ions. The stability and coordination geometry of the resulting metal complexes can be fine-tuned by the specific amine used in the synthesis.
While the general principle of using substituted salicylaldehydes to form Schiff base metal complexes with potential biological activities is well-established, detailed research findings specifically documenting the use of this compound for this purpose are not extensively available in the public domain. However, the study of analogous compounds provides insight into the potential applications of ligands derived from it. For instance, Schiff base complexes derived from the structurally similar 3-bromo-2-hydroxybenzaldehyde (B158676) have been reported for several metals, including titanium, zinc, and chromium. nih.gov Similarly, various transition metal complexes have been prepared using a bidentate Schiff base synthesized from 5-Bromo-2-Hydroxybenzaldehyde and aniline.
The incorporation of bromine and fluorine atoms onto the salicylaldehyde backbone in this compound is significant. These halogen substitutions can modulate the electronic properties of the resulting ligand, thereby influencing the stability, redox potential, and ultimately the biological activity of its metal complexes. For example, cobalt-salen complexes synthesized using the related compound 3-fluoro-2-hydroxybenzaldehyde have demonstrated anticancer activity. ossila.com
The general synthetic route for preparing these ligands involves the reaction of this compound with a chosen amine in a suitable solvent, often with gentle heating. The subsequent introduction of a metal salt leads to the formation of the metal-ligand complex.
Due to the limited specific research on this compound in this direct application, a data table of specific ligands and their corresponding metal complexes cannot be compiled at this time. Further research is required to fully elucidate the range of ligands that can be prepared from this compound and to evaluate the biological potential of their metal complexes.
Contributions to Materials Science and Supramolecular Chemistry
Ligand Design for Coordination Polymers and Metal-Organic Frameworks
Coordination polymers and metal-organic frameworks (MOFs) are classes of crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly dependent on the structure of the organic linker. Salicylaldehyde (B1680747) derivatives are particularly effective as ligands due to their ability to form stable chelate rings with metal ions, often through the formation of Schiff base derivatives. jmchemsci.comsemanticscholar.org
The aldehyde and hydroxyl groups on 3-Bromo-6-fluoro-2-hydroxybenzaldehyde provide a reactive platform for the synthesis of versatile ligands. Through condensation reactions with primary amines, a wide array of Schiff base ligands can be prepared. jmchemsci.comsemanticscholar.org These ligands can then coordinate with various metal centers to form coordination polymers and MOFs. The bromine and fluorine substituents on the aromatic ring play a crucial role in modulating the electronic properties of the ligand, which in turn influences the catalytic, sensing, and sorption properties of the resulting materials. nih.gov
A pertinent example of a structurally similar compound in the formation of coordination polymers is 3-bromo-2-hydroxybenzaldehyde (B158676). This compound has been successfully used to synthesize a one-dimensional manganese(II) coordination polymer. semanticscholar.org In this structure, the manganese(II) ion is coordinated by the phenolic and formyl oxygen atoms of the 3-bromo-2-hydroxybenzaldehyde ligand, as well as by nitrogen atoms from a co-ligand, resulting in a distorted octahedral geometry. semanticscholar.org This demonstrates the capability of halogenated salicylaldehydes to act as primary ligands in the construction of extended coordination networks. The principles guiding the synthesis and structure of this manganese(II) polymer can be extrapolated to predict the behavior of this compound in similar synthetic endeavors.
| Feature | Description |
| Ligand Formation | Forms Schiff base ligands through condensation with amines. jmchemsci.comsemanticscholar.org |
| Coordination | The hydroxyl and aldehyde groups can chelate metal ions. semanticscholar.org |
| Substituent Effects | Bromine and fluorine atoms modify the ligand's electronic properties. nih.gov |
| Structural Analogy | Similar to 3-bromo-2-hydroxybenzaldehyde, which forms 1D coordination polymers. semanticscholar.org |
Integration into Polymeric Materials for Enhanced Properties
The incorporation of specific functional molecules into polymer backbones or as pendant groups is a well-established strategy for tailoring material properties. This compound presents opportunities for the development of polymers with enhanced thermal stability, chemical resistance, and specialized surface properties.
Fluorinated polymers are well-known for their exceptional thermal and chemical stability, which is attributed to the high strength of the carbon-fluorine bond. mdpi.com By integrating fluorine-containing monomers like those derived from this compound into a polymer matrix, it is possible to significantly enhance the material's resistance to high temperatures and harsh chemical environments. The presence of the aromatic ring also contributes to the rigidity and thermal stability of the polymer chain. Furthermore, the bromine atom can impart flame-retardant properties to the resulting polymer.
Polymers containing fluorinated segments are recognized for their low surface energy, leading to applications in hydrophobic and oleophobic coatings. researchgate.net The incorporation of this compound into polymer formulations for coatings could yield surfaces with low adhesion and resistance to fouling. The reactive aldehyde group can be utilized for cross-linking reactions, which would enhance the durability and adhesion of the coating to a substrate. Salicylaldehyde-derived compounds have been explored for their potential in creating functionalized polymer nano-objects and for the development of sustainable industrial polymers. rsc.orgresearchgate.net
| Property Enhancement | Contributing Moiety |
| Thermal Stability | Fluorine, Aromatic Ring |
| Chemical Resistance | Fluorine |
| Flame Retardancy | Bromine |
| Low Surface Energy | Fluorine |
| Cross-linking | Aldehyde Group |
Application in Organic Electronic Materials (Inferred from similar compounds)
While direct applications of this compound in organic electronics are not yet extensively documented, the electronic properties of similarly substituted aromatic compounds suggest its potential as a precursor for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The synthesis of emissive materials for OLEDs often involves the creation of conjugated organic molecules with tailored electronic energy levels. The presence of both an electron-withdrawing fluorine atom and a heavier bromine atom on the benzaldehyde (B42025) ring can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of derivatives of this compound. This tuning of the electronic bandgap is critical for achieving efficient electroluminescence in OLEDs. The aldehyde functionality provides a synthetic handle for building larger, more complex conjugated systems required for these applications.
In the context of OPVs, the design of donor and acceptor materials with appropriate energy level alignment is paramount for efficient charge separation and transport. The electronic modifications imparted by the bromine and fluorine substituents can be leveraged to synthesize new materials for use as either electron donors or acceptors in the active layer of an OPV device. The ability to systematically modify the electronic structure through halogenation is a powerful tool in the rational design of next-generation organic photovoltaic materials.
Fabrication of Semiconducting Nanowiresarkat-usa.org
While the direct application of this compound in the fabrication of semiconducting nanowires has not been extensively documented in scientific literature, the broader class of functionalized aromatic aldehydes is recognized for its potential in the bottom-up synthesis of organic nanomaterials. Semiconducting nanowires, with their high aspect ratios and unique electronic and optical properties, are promising components for next-generation electronic devices, sensors, and energy-harvesting systems.
The fabrication of organic semiconducting nanowires often relies on self-assembly processes, where molecular precursors are designed to organize into one-dimensional structures through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. The planar aromatic core of this compound, along with its capacity for hydrogen and halogen bonding, provides the necessary attributes for such directed self-assembly.
Detailed Research Findings:
Research in the field of organic nanowires has demonstrated that the electronic properties of these materials are highly dependent on the molecular packing and intermolecular electronic coupling. The introduction of halogen atoms, such as bromine and fluorine, can significantly influence these parameters. For instance, halogen atoms can modulate the frontier molecular orbital energy levels (HOMO and LUMO) of the organic semiconductor, thereby tuning its charge transport characteristics.
A general approach to fabricating semiconducting nanowires from small organic molecules involves solution-phase self-assembly, where a change in solvent polarity or temperature induces the aggregation of molecules into crystalline nanowires. The specific interactions facilitated by the functional groups of this compound would be expected to play a crucial role in this process.
Below is a table summarizing the potential roles of the different functional groups of this compound in the formation of semiconducting nanowires, based on established principles of organic materials chemistry.
| Functional Group | Potential Role in Nanowire Fabrication | Impact on Semiconducting Properties |
| Aromatic Ring | Facilitates π-π stacking, a primary driving force for the self-assembly of planar molecules into one-dimensional structures. | The degree of π-orbital overlap directly influences charge carrier mobility along the nanowire. |
| Hydroxyl Group | Acts as a strong hydrogen bond donor, promoting directional intermolecular interactions and enhancing the stability of the assembled structure. | Can influence the energy levels and charge trapping states within the material. |
| Aldehyde Group | Functions as a hydrogen bond acceptor and can also be chemically modified for further functionalization of the nanowires. | The electron-withdrawing nature of the aldehyde can affect the electron affinity and ionization potential of the molecule. |
| Bromo Substituent | Can participate in halogen bonding, providing an additional directional interaction to guide self-assembly. Its high atomic number can also introduce spin-orbit coupling effects. | Can lower the LUMO energy level, potentially improving electron injection and transport. |
| Fluoro Substituent | Can engage in weaker halogen bonding and hydrogen bonding. Its high electronegativity can influence the overall electronic properties of the molecule. | Can lower both HOMO and LUMO energy levels, potentially increasing the stability of the material to oxidation. |
It is important to note that the actual fabrication of semiconducting nanowires from this compound would require experimental investigation to determine the optimal conditions for self-assembly and to characterize the resulting material's structural and electronic properties. The information presented here is based on the extrapolation of known principles from related systems.
Theoretical and Computational Investigations of 3 Bromo 6 Fluoro 2 Hydroxybenzaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))science.gov
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like 3-Bromo-6-fluoro-2-hydroxybenzaldehyde at the electronic level. nih.gov DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are frequently used to balance computational cost and accuracy in predicting molecular structure, stability, and reactivity. nih.govmdpi.com
Geometry Optimization and Energetic Landscape Analysisscience.gov
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, calculations would likely show a nearly planar molecular structure, a common feature for benzaldehyde (B42025) derivatives. nih.gov
This planarity is influenced by the sp² hybridization of the benzene (B151609) ring carbons. A key structural feature expected is a strong intramolecular hydrogen bond between the hydroxyl group (-OH) and the adjacent aldehyde group's oxygen atom (-CHO). nih.gov This interaction contributes significantly to the molecule's conformational stability. nih.gov Studies on the related compound 3-bromo-2-hydroxybenzaldehyde (B158676) have confirmed such a planar structure stabilized by this intramolecular hydrogen bond. nih.gov
Energetic landscape analysis involves identifying the lowest-energy conformer (the global minimum) and other stable conformers (local minima). By calculating the energies of various rotational isomers, particularly around the C-C bond connecting the aldehyde group to the ring and the C-O bond of the hydroxyl group, a comprehensive understanding of the molecule's conformational preferences can be achieved.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted 2-Hydroxybenzaldehyde (Based on data for 5-Bromo-2-Hydroxybenzaldehyde)
This table demonstrates the type of data obtained from geometry optimization. The values are for the analogous compound 5-Bromo-2-Hydroxybenzaldehyde and are provided for illustrative purposes. nih.gov
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
| Bond Lengths | C-Br | 1.89 Å | 1.91 Å |
| C-O (hydroxyl) | 1.35 Å | 1.34 Å | |
| C=O (aldehyde) | 1.22 Å | 1.21 Å | |
| O-H | 0.98 Å | 0.97 Å | |
| Bond Angles | C-C-O (hydroxyl) | 121.5° | 121.8° |
| C-C-C (aldehyde) | 123.4° | 123.1° | |
| O=C-H | 120.5° | 120.9° |
Electronic Property Predictions (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)science.gov
DFT calculations are also employed to predict the electronic properties of a molecule, which are crucial for understanding its reactivity.
HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. malayajournal.org The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. mdpi.commalayajournal.org A smaller gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. sciforum.net It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. sciforum.net In an MEP map of this compound, the most negative regions (typically colored red) would be expected around the electronegative oxygen, fluorine, and bromine atoms, indicating these are sites prone to electrophilic attack. nih.gov The most positive region (colored blue) is typically found around the hydroxyl hydrogen, highlighting its acidic nature. malayajournal.org
Table 2: Illustrative Electronic Properties (Based on data for 3-Bromo-2-Hydroxypyridine)
This table shows typical electronic property data derived from DFT calculations. The values are for the analogous compound 3-Bromo-2-Hydroxypyridine and are provided for illustrative purposes. mdpi.com
| Property | Calculated Value (eV) |
| HOMO Energy | -6.880 |
| LUMO Energy | -1.475 |
| HOMO-LUMO Energy Gap | 5.405 |
| Ionization Potential | 6.880 |
| Electron Affinity | 1.475 |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide insights into its dynamic behavior, conformational flexibility, and interactions with solvent molecules or other entities. researchgate.net
By simulating the molecule in a solvent box (e.g., water), researchers can observe how it samples different conformations and how intermolecular hydrogen bonds or other non-covalent interactions are formed and broken. researchgate.net This is particularly useful for understanding how the compound might behave in a biological environment. Furthermore, MD can be used to analyze intermolecular interactions in the solid state, such as π-stacking and weak C-H···Br interactions, which govern crystal packing. nih.gov
In Silico Modeling for Ligand-Target Interactions in Drug Discoverycenmed.com
In silico modeling, particularly molecular docking, is a key technique in modern drug discovery. researchgate.net This approach computationally predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, usually a protein). researchgate.net
The process involves placing the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity. scispace.com This can identify potential biological targets for the compound and provide a detailed view of the specific interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that stabilize the ligand-receptor complex. researchgate.net Given that many halogenated aromatic compounds exhibit biological activity, in silico studies could efficiently screen this compound against various protein targets to explore its therapeutic potential. researchgate.net
Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states.
For reactions involving this compound, such as its synthesis or its conversion into derivatives (e.g., Schiff bases), DFT calculations can be used to:
Propose a step-by-step reaction pathway.
Calculate the activation energy for each step by locating the transition state structure.
This analysis helps in understanding the feasibility of a proposed reaction, predicting the major products, and optimizing reaction conditions without the need for extensive experimental work.
Emerging Research Avenues and Future Outlook
Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of halogenated aromatic compounds is traditionally associated with harsh reagents and environmentally detrimental solvents. rsc.orgrsc.org Consequently, a major thrust in modern organic synthesis is the development of greener and more sustainable methods. taylorfrancis.com For a molecule like 3-Bromo-6-fluoro-2-hydroxybenzaldehyde, this involves rethinking the halogenation and formylation steps.
Key green chemistry principles being applied include:
Use of Safer Solvents and Reagents: Traditional methods often employ hazardous substances like liquid bromine and chlorinated solvents. acs.org Greener alternatives involve generating bromine in situ from more benign sources like sodium bromide and sodium hypochlorite, thereby avoiding the handling of highly corrosive molecular halogens. acs.org Electrocatalytic methods using sodium chloride as a sustainable chlorine source are also being explored for halogenations. researchgate.net
Catalyst-Free and One-Pot Syntheses: Research is moving towards catalyst-free reactions in sustainable solvents and one-pot procedures that reduce waste and energy consumption. acs.orgbohrium.comresearchgate.net For instance, methods employing stable aluminum hemiaminals can protect the aldehyde group, allowing for subsequent reactions in a single vessel, which aligns with the principles of green chemistry. acs.orgresearchgate.net
Future research will likely focus on integrating these principles to develop a fully sustainable synthetic route to this compound, potentially utilizing benign oxidizing agents like hydrogen peroxide in solvent-free conditions. mdpi.com
Exploration of Unconventional Reactivity and Catalysis
Beyond sustainable synthesis, researchers are exploring novel catalytic systems to unlock unconventional reactivity pathways for phenols and aromatic aldehydes. These advancements could lead to the creation of complex derivatives of this compound with unique properties.
Promising areas of catalytic exploration include:
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for initiating single electron transfer processes under mild conditions. nih.gov This strategy can be employed for the efficient bromination of phenols, offering high chemoselectivity and avoiding the harsh reagents used in traditional electrophilic halogenations. nih.gov
Electrocatalysis: Electrochemical methods offer precise control over reactions. For instance, electrochemical nickel-catalyzed coupling reactions can be used to form C(sp2)–O bonds, enabling the synthesis of diaryl ethers from phenolic compounds. acs.org
Novel Directing Groups: The inherent functional groups of the molecule can be leveraged for regioselective functionalization. The triazene (B1217601) group, for example, can act as a chelating group to direct metal catalysts for C-H activation, enabling sequential and selective functionalization of the benzene (B151609) ring. nih.gov
Base Catalysis: Studies on the bromination of phenols have provided evidence for general base catalysis, where a base assists in the deprotonation of the phenolic hydroxyl group concurrently with the electrophilic attack by bromine. cdnsciencepub.com Understanding and harnessing such mechanisms can lead to more efficient and selective reactions.
These catalytic strategies open up possibilities for late-stage functionalization, allowing for the diversification of the this compound scaffold to generate libraries of novel compounds.
Expansion of Applications in Interdisciplinary Fields (e.g., Sensors, Diagnostics)
The unique combination of aldehyde, hydroxyl, fluorine, and bromine functionalities makes this compound and its derivatives attractive candidates for applications beyond traditional organic synthesis.
Medicinal Chemistry: Substituted benzaldehydes have been investigated for their biological activity. For example, certain derivatives have been designed to bind to human hemoglobin, suggesting potential therapeutic applications. nih.govnih.gov The core structure is also utilized in the synthesis of compounds with potential antiviral and anticancer properties. nih.gov
Sensors: The aldehyde and phenol (B47542) groups are known to participate in reactions that lead to colorimetric or fluorometric changes, a principle widely used in chemical sensors. The specific electronic properties conferred by the fluorine and bromine atoms could be exploited to develop highly selective and sensitive probes for detecting specific analytes. Aldehyde-functionalized ionic liquids have demonstrated diverse reactivity, highlighting the potential for creating novel sensor materials. researchgate.net
Diagnostics: The reactivity of the aldehyde group makes it a useful handle for bioconjugation. Derivatives of this compound could potentially be used to label biomolecules for diagnostic imaging or assays. The development of probes for detecting and quantifying aldehydes in biological systems is an active area of research. researchgate.net
Future work will likely involve the rational design of derivatives tailored for specific interdisciplinary applications, such as fluorescent probes for cellular imaging or functional materials for diagnostic devices.
Advanced Characterization Techniques for Novel Derivatives
As more complex derivatives of this compound are synthesized, advanced analytical techniques become crucial for their thorough characterization.
Standard characterization is typically achieved through a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are fundamental for elucidating the molecular structure. researchgate.netorientjchem.org
Mass Spectrometry (MS): Techniques like GC-MS provide information on the molecular weight and fragmentation patterns. orientjchem.orgnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the aldehyde and hydroxyl moieties. researchgate.netorientjchem.org
For more in-depth analysis and characterization of novel materials or biological interactions, advanced techniques are being employed:
Fluorescence Spectroscopy: This technique is used to study the photophysical properties of new derivatives, which is particularly relevant for applications in sensors and imaging. researchgate.net
X-ray Diffraction (XRD): Single-crystal XRD provides unambiguous determination of the three-dimensional molecular structure. beilstein-journals.org
Neutron Scattering: This method is highly sensitive to deuterium (B1214612) and can provide high-resolution information on conformational dynamics and structural changes when used with selectively deuterated derivatives. mdpi.com
Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection is a robust method for the analysis and quantification of aldehydes and their derivatives in various matrices. nih.govmdpi.com
The application of these advanced techniques is essential for understanding the structure-property relationships of new compounds derived from this compound.
High-Throughput Screening and Data-Driven Discovery for Compound Optimization
The discovery and optimization of new compounds with desired properties are being accelerated by high-throughput screening (HTS) and computational approaches.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for biological activity or other properties. researchgate.net For instance, primary cell cultures from transgenic zebrafish embryos can be used to screen thousands of small molecules for their effects on specific biological pathways. nih.govnih.gov Such platforms could be used to screen libraries of this compound derivatives to identify new bioactive leads.
Data-Driven Discovery and Machine Learning: Computational tools are revolutionizing compound design and optimization. Machine learning models can predict the reactivity of molecules, such as identifying the most likely site for electrophilic aromatic substitution, with high accuracy. acs.org These predictive tools can guide synthetic efforts, saving time and resources. hub-xchange.com
Compound Optimization: Once an initial "hit" is identified, computational methods can guide its optimization into a "lead" compound with improved potency and pharmacological properties. nih.govnih.gov This involves systematically modifying substituents and evaluating the predicted impact on binding affinity and other characteristics. researchgate.net
The integration of HTS with data-driven modeling represents a powerful paradigm for accelerating the discovery of new applications for this compound and its derivatives, particularly in the field of drug discovery.
Q & A
Q. What are the challenges in interpreting mass spectrometry fragmentation patterns for halogenated benzaldehydes?
- Methodology : Bromine’s isotopic signature (1:1 ratio for ) aids identification. However, in-source fragmentation may lose CO (28 amu) from the aldehyde. Use high-resolution MS (HRMS) to distinguish between [M-CO] and other fragments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
